molecular formula C14H16O6 B14306130 Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester CAS No. 112904-66-2

Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester

Cat. No.: B14306130
CAS No.: 112904-66-2
M. Wt: 280.27 g/mol
InChI Key: GQHSOGJLIBAQSI-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester: is an organic compound with the molecular formula C14H16O6. This compound is characterized by the presence of a benzoyloxy group attached to the third carbon of the pentanedioic acid backbone, with both carboxylic acid groups esterified with methyl groups. It is a versatile compound used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

    Benzoylation: The benzoyloxy group can be introduced through a benzoylation reaction, where the esterified pentanedioic acid reacts with benzoyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Pentanediol derivatives.

    Substitution: Various substituted pentanedioic acid esters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and benzoylation reactions.

Biology:

  • Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

Medicine:

  • Explored for its potential in drug development, particularly in the synthesis of ester prodrugs that can improve the bioavailability of active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester involves its reactivity as an ester and benzoyloxy compound. The ester groups can undergo hydrolysis to release the corresponding acids, while the benzoyloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Pentanedioic acid, dimethyl ester: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.

    Pentanedioic acid, 3-oxo-, dimethyl ester: Contains a keto group instead of a benzoyloxy group, leading to different reactivity and applications.

    Pentanedioic acid, 3,3-dimethyl-, dimethyl ester: Features additional methyl groups, affecting its steric properties and reactivity.

Properties

CAS No.

112904-66-2

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

dimethyl 3-benzoyloxypentanedioate

InChI

InChI=1S/C14H16O6/c1-18-12(15)8-11(9-13(16)19-2)20-14(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

GQHSOGJLIBAQSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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